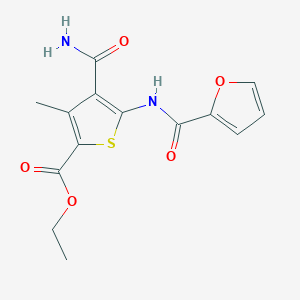

ethyl 4-(aminocarbonyl)-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that include various functional groups such as amino, carbonyl, furan, and thiophene moieties. These groups influence the compound's reactivity, physical and chemical properties, and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Synthesis approaches for similar compounds often involve cyclization reactions, condensation with aliphatic amines, and intramolecular reactions to introduce the desired functional groups. For example, Shipilovskikh et al. (2014) describe the decyclization of related compounds under the action of aliphatic amines, highlighting the complexity of synthesizing multi-functionalized heterocyclic compounds (Shipilovskikh & Rubtsov, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using crystallography, NMR, and IR spectroscopy, providing insight into the arrangement of atoms and the spatial configuration of the molecule. Studies like those by Wu et al. (2005) on similar compounds provide detailed molecular structures, revealing intramolecular hydrogen bonding and the planarity of certain rings (Wu et al., 2005).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthetic versatility of ethyl 4-(aminocarbonyl)-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate and its analogs in constructing heterocyclic structures. For instance, Gewald and colleagues explored the synthesis of 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans through the O-alkylation of 2-hydroxy-thiophene-3-carbonitriles with α-bromocarbonyl compounds, leading to cyclization forming various amino-thieno-furans in different yields (Gewald & Bellmann, 1983). This method highlights the compound's role in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and materials science.

Antimicrobial Activity

A study on the antimicrobial activity of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones derived from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate showcased the potential of these compounds as antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating promising results (Ravindra, Vagdevi, & Vaidya, 2008). This research indicates the potential application of related compounds in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens.

Synthetic Methodologies

Further research into the synthesis and selected reactions of 4-(diethoxyphosphorylmethyl)-3-furoic acid from ethyl 4-hydroxymethylfuran-3-carboxylate demonstrates the compound's utility in creating phosphorus-containing organic molecules. Such compounds have applications in various fields, including materials science and as intermediates in organic synthesis (Pevzner, 2012). This work highlights the broad applicability of these chemical transformations in synthesizing functionally diverse molecules.

properties

IUPAC Name |

ethyl 4-carbamoyl-5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-3-20-14(19)10-7(2)9(11(15)17)13(22-10)16-12(18)8-5-4-6-21-8/h4-6H,3H2,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVIPWHSRIILBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-carbamoyl-5-[(furan-2-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)